Quinolin-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . For example, Sun et al. developed a new class of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone compounds .Molecular Structure Analysis
The structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Binding Studies
A study characterized the binding of a nonpeptide antagonist to the human orexin-1 receptor, indicating the potential of similar compounds in investigating physiological functions and therapeutic targets for sleep disorders (Langmead et al., 2004).
Antimicrobial and Antiviral Activities
Research on quinoline and oxadiazole derivatives has highlighted their potential as antimicrobial and antiviral agents. For instance, compounds with the oxadiazole moiety have shown promising antimicrobial activity against various bacterial strains, suggesting a pathway for developing new antibiotics (Vaksler et al., 2023).
Antibacterial Properties
A series of quinoline derivatives synthesized through oxidative cyclization displayed significant antibacterial activity, emphasizing the role of such compounds in addressing bacterial resistance (Joshi et al., 2011).
Antitumor Activities
The design and synthesis of mestranol derivatives with modifications to the piperazine moiety demonstrated potent and selective activities in breast cancer models, showcasing the potential of quinoline-piperidine compounds in cancer therapy (Perreault et al., 2017).
Pharmacological Evaluation
Compounds incorporating quinoxalin-2-carboxamide structures have been evaluated for their serotonin type-3 (5-HT3) receptor antagonism, indicating potential applications in treating conditions associated with this receptor, such as nausea and anxiety (Mahesh et al., 2011).
Mechanism of Action
Future Directions
There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-quinolin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-17-7-2-4-10-20(17)24-27-23(31-28-24)15-18-8-6-14-29(16-18)25(30)22-13-12-19-9-3-5-11-21(19)26-22/h2-5,7,9-13,18H,6,8,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICSJBKBZQELFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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